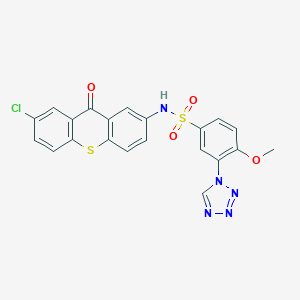![molecular formula C13H17FN2O4S B263234 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl piperidine derivatives and has shown promising results in various research fields.
Aplicaciones Científicas De Investigación
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes, including proteasome, cathepsin, and chymotrypsin-like protease. This makes 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide a potential candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is based on its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition can be reversible or irreversible depending on the nature of the enzyme and the specific interactions between 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide and the enzyme.
Biochemical and Physiological Effects:
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to modulate the immune response and regulate apoptosis, which makes it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide. One potential area of research is the development of new drugs based on 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide on different enzymes and biological processes. Finally, the optimization of the synthesis and purification methods for 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide could lead to the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a pure product that can be further purified using standard techniques.
Propiedades
Nombre del producto |
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide |
|---|---|
Fórmula molecular |
C13H17FN2O4S |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H17FN2O4S/c1-20-12-3-2-10(8-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) |
Clave InChI |
DLTVCOKPGGIECU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)F |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B263153.png)
![5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B263157.png)
![Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate](/img/structure/B263159.png)
![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263166.png)
![2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263167.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
